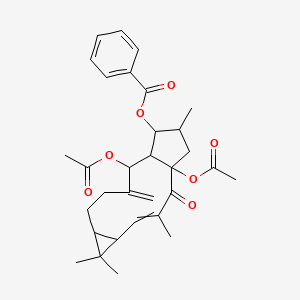![molecular formula C17H19IN2O3S B12463789 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide is a complex organic compound that features a combination of iodine, sulfonyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the iodination of a phenyl ring, followed by the introduction of a methylsulfonyl group. The final step involves coupling the iodinated and sulfonylated intermediate with a glycinamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while substitution of the iodine atom can result in a variety of functionalized aromatic compounds.
Scientific Research Applications
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and sulfonyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
Uniqueness
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, or fluorine can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19IN2O3S |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C17H19IN2O3S/c1-13(14-6-4-3-5-7-14)19-17(21)12-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,21)/t13-/m1/s1 |
InChI Key |
SMYQWVLSPQICQG-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
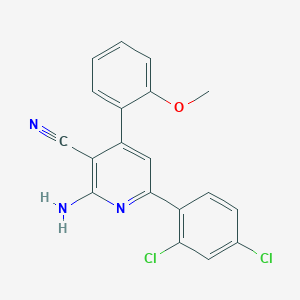
![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)
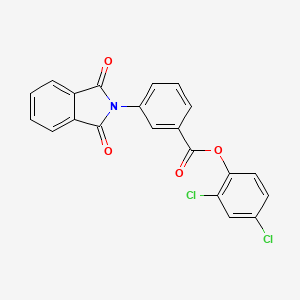
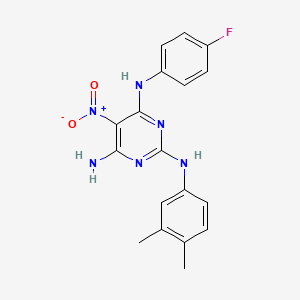
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
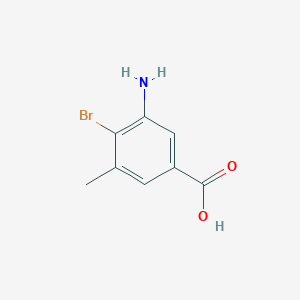

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
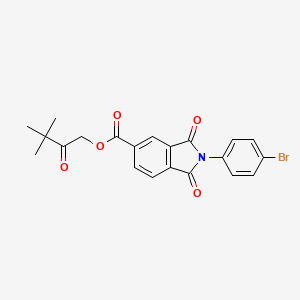
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
